Antiaggregatory Potency of 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole Relative to Unsubstituted 3-Pyridylisoxazole Scaffold
5-Amino-3-(3-fluoro-2-pyridyl)isoxazole, as a member of the 5-substituted 3-pyridylisoxazole class, exhibits in vitro antiaggregatory activity in the concentration range of 1 × 10⁻⁶ mol L⁻¹ to 1 × 10⁻⁴ mol L⁻¹ against human platelet-rich plasma using arachidonic acid as the aggregation inducer [1]. In contrast, the unsubstituted 3-pyridylisoxazole parent scaffold lacks the 5-amino substituent and demonstrates negligible activity under identical assay conditions, as established by SAR analysis across the synthesized series [1].
| Evidence Dimension | In vitro antiaggregatory activity (effective concentration range) |
|---|---|
| Target Compound Data | 1 × 10⁻⁶ mol L⁻¹ to 1 × 10⁻⁴ mol L⁻¹ |
| Comparator Or Baseline | Unsubstituted 3-pyridylisoxazole parent scaffold (no 5-amino substituent) |
| Quantified Difference | Activity only observed in 5-substituted analogs; unsubstituted scaffold inactive |
| Conditions | Human platelet-rich plasma, arachidonic acid-induced aggregation |
Why This Matters
The 5-amino substituent is essential for antiaggregatory activity, establishing that generic 3-pyridylisoxazole scaffolds without C5 substitution are functionally inert for this application, thereby justifying procurement of the specifically substituted compound.
- [1] Demina OV, Khodonov AA, Sinauridze EI, Shvets VI, Varfolomeev SD. 5-Substituted pyridylisoxazoles as effective inhibitors of platelet aggregation. Russian Chemical Bulletin. 2014;63(9):2092-2113. View Source
